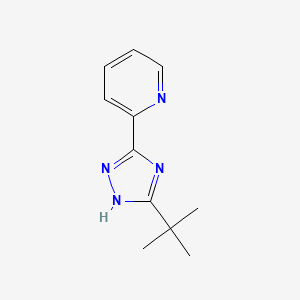![molecular formula C21H22O3 B15159548 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one CAS No. 674785-56-9](/img/structure/B15159548.png)
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one is a chemical compound characterized by its unique structure, which includes an oxane ring and a diphenylbutenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one typically involves the reaction of 1,3-diphenylbut-2-en-1-one with an oxane derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one involves its interaction with specific molecular targets. The oxane ring and diphenylbutenone moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Mangiferin: A bioactive compound with a similar oxane ring structure.
Schizophyllan: A polysaccharide with immunomodulatory properties.
Uniqueness
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one is unique due to its specific combination of an oxane ring and a diphenylbutenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
674785-56-9 |
|---|---|
Fórmula molecular |
C21H22O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-(oxan-2-yloxy)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C21H22O3/c22-20(18-11-5-2-6-12-18)15-19(17-9-3-1-4-10-17)16-24-21-13-7-8-14-23-21/h1-6,9-12,15,21H,7-8,13-14,16H2 |
Clave InChI |
HJEUVDXACSCEJF-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


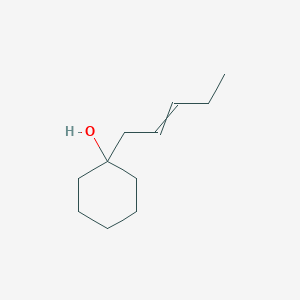
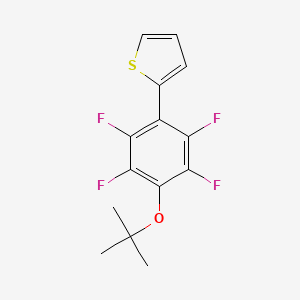

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
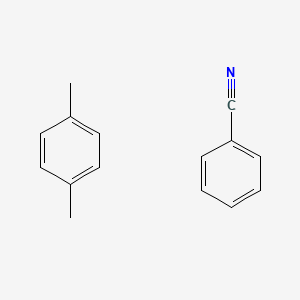
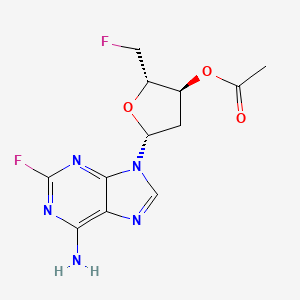
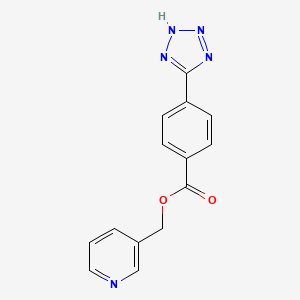
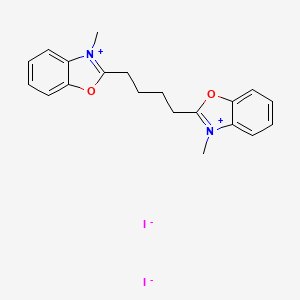
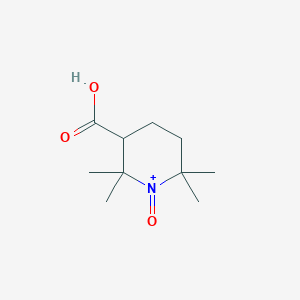
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
